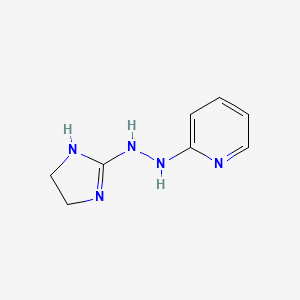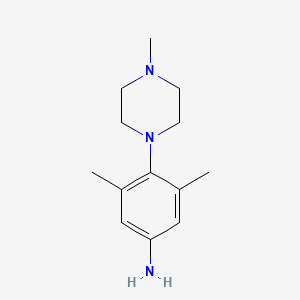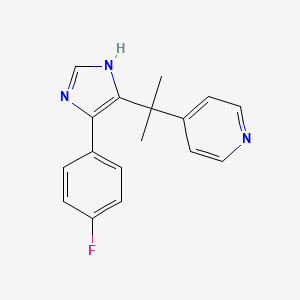
4-(2-(4-(4-Fluorophenyl)-1H-imidazol-5-yl)propan-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(4-(4-Fluorophenyl)-1H-imidazol-5-yl)propan-2-yl)pyridine is a complex organic compound that features a fluorophenyl group, an imidazole ring, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(4-Fluorophenyl)-1H-imidazol-5-yl)propan-2-yl)pyridine typically involves multiple steps, starting with the preparation of the fluorophenyl-imidazole intermediate. This intermediate is then coupled with a pyridine derivative under specific reaction conditions. Common reagents used in these reactions include fluorinating agents, coupling reagents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(4-(4-Fluorophenyl)-1H-imidazol-5-yl)propan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
4-(2-(4-(4-Fluorophenyl)-1H-imidazol-5-yl)propan-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(2-(4-(4-Fluorophenyl)-1H-imidazol-5-yl)propan-2-yl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and imidazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various cellular pathways, leading to changes in cell behavior and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-(4-(4-Chlorophenyl)-1H-imidazol-5-yl)propan-2-yl)pyridine
- 4-(2-(4-(4-Bromophenyl)-1H-imidazol-5-yl)propan-2-yl)pyridine
- 4-(2-(4-(4-Methylphenyl)-1H-imidazol-5-yl)propan-2-yl)pyridine
Uniqueness
The presence of the fluorine atom in 4-(2-(4-(4-Fluorophenyl)-1H-imidazol-5-yl)propan-2-yl)pyridine imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chlorinated, brominated, or methylated analogs.
Propriétés
Formule moléculaire |
C17H16FN3 |
|---|---|
Poids moléculaire |
281.33 g/mol |
Nom IUPAC |
4-[2-[4-(4-fluorophenyl)-1H-imidazol-5-yl]propan-2-yl]pyridine |
InChI |
InChI=1S/C17H16FN3/c1-17(2,13-7-9-19-10-8-13)16-15(20-11-21-16)12-3-5-14(18)6-4-12/h3-11H,1-2H3,(H,20,21) |
Clé InChI |
OQEKQUVSTNLAII-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=NC=C1)C2=C(N=CN2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


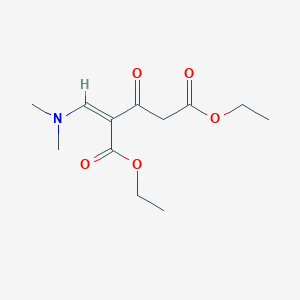
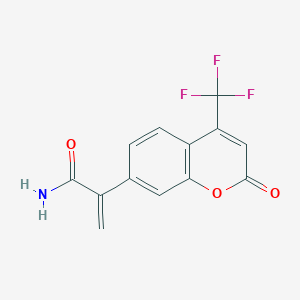
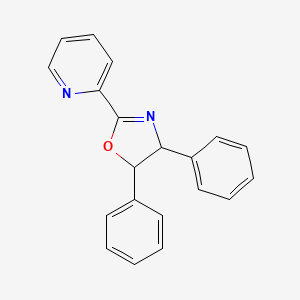
![1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenylnon-3-ynoate](/img/structure/B12818626.png)

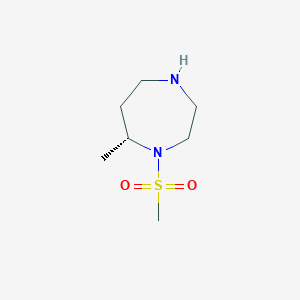
![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(5R,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B12818655.png)
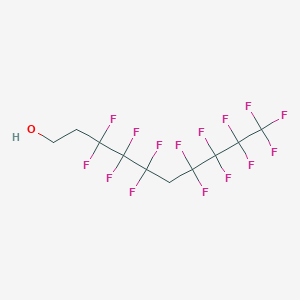
![N-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12818662.png)
![1-ethyl-5-methoxy-1H-benzo[d]imidazol-2-amine](/img/structure/B12818663.png)
